Deprenyl hydrochloride, also known as Selegiline, is primarily used in scientific research as an adjunct therapy for Parkinson's disease. It acts by inhibiting monoamine oxidase type B (MAO-B), an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, Deprenyl hydrochloride helps to prolong the effects of levodopa, the standard treatment for Parkinson's disease []. Studies have shown that Deprenyl hydrochloride can improve symptoms such as tremors, rigidity, and slowness of movement in patients with Parkinson's disease [].
Deprenyl hydrochloride is also being investigated for its neuroprotective properties. Some research suggests that it may help to protect neurons from damage in various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. This potential neuroprotective effect is thought to be due to mechanisms beyond just MAO-B inhibition. However, further research is needed to confirm these findings and understand the precise mechanisms at play.
Deprenyl hydrochloride has been explored in scientific research for various other applications, including:
Deprenyl hydrochloride, also known as selegiline hydrochloride, is a selective inhibitor of monoamine oxidase B (MAO-B) and has been utilized primarily in the treatment of Parkinson's disease and major depressive disorders. It is a derivative of phenethylamine and is classified as a monoamine oxidase inhibitor. The compound acts by preventing the breakdown of dopamine, thereby increasing its levels in the brain, which is beneficial for patients with dopamine deficiencies. Chemically, it is characterized by the formula C13H17N·HCl and has a molecular weight of 223.77 g/mol .
Deprenyl hydrochloride is generally well-tolerated, but side effects like nausea, dizziness, and insomnia can occur []. It can also interact dangerously with certain medications, particularly other MAO inhibitors and some antidepressants. Due to its effect on dopamine, it can also exacerbate symptoms of certain psychiatric disorders [].
Deprenyl hydrochloride exhibits notable biological activities:
Deprenyl hydrochloride can be synthesized through various methods:
Deprenyl hydrochloride has several clinical applications:
Interaction studies have revealed important considerations for using deprenyl hydrochloride:
Several compounds share similarities with deprenyl hydrochloride regarding their chemical structure or pharmacological effects. Here are some notable comparisons:
Compound Name | Class | Mechanism of Action | Unique Features |
---|---|---|---|
Phenelzine | Non-selective MAOI | Inhibits both MAO-A and MAO-B | Broader spectrum of action; more side effects |
Tranylcypromine | Non-selective MAOI | Inhibits both MAO-A and MAO-B | Similar to phenelzine but with different kinetics |
Pargyline | MAO-B inhibitor | Selectively inhibits MAO-B | Less commonly used; similar structural features |
Rasagiline | MAO-B inhibitor | Selectively inhibits MAO-B | Longer half-life; fewer side effects than deprenyl |
Safinamide | Dual-action (MAO-B & Glutamate modulator) | Inhibits MAO-B and modulates glutamate release | Unique dual mechanism; used for Parkinson's disease |
Deprenyl hydrochloride stands out due to its selective inhibition of MAO-B at therapeutic doses while having amphetamine-like stimulant properties that are less pronounced than those seen in non-selective monoamine oxidase inhibitors. This selectivity helps mitigate some adverse effects associated with broader-spectrum inhibitors while providing effective treatment options for specific conditions.
Deprenyl hydrochloride possesses the molecular formula C₁₃H₁₇N · HCl, corresponding to a molecular weight of 223.74 grams per mole [1] [3]. The compound exists as a hydrochloride salt of the free base deprenyl, which has the molecular formula C₁₃H₁₇N and a molecular weight of 187.28 grams per mole [14] [20]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (R)-N,α-dimethyl-N-2-propyn-1-yl-benzeneethanamine, monohydrochloride [3] [8].
The structural framework of deprenyl hydrochloride consists of a phenethylamine backbone with specific functional group modifications [14] [20]. The molecule contains a benzene ring connected to an ethyl chain bearing a chiral carbon center, which is further substituted with both methyl and N-methyl-N-propargyl groups [2] [3]. The compound is classified as a phenethylamine alkaloid, a tertiary amine, and a terminal acetylenic compound [14] [20].
Table 1: Basic Chemical Properties of Deprenyl Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₇N · HCl |
Molecular Weight (g/mol) | 223.74 |
CAS Registry Numbers | R-(-): 14611-52-0; S-(+): 4528-52-3; Racemic: 2079-54-1 |
Chemical Name (IUPAC) | (R)-N,α-dimethyl-N-2-propyn-1-yl-benzeneethanamine, monohydrochloride |
Synonyms | Selegiline hydrochloride, L-Deprenyl, R-(-)-Deprenyl hydrochloride |
Deprenyl hydrochloride manifests as a crystalline solid under standard ambient conditions [9] [15]. The compound presents as a white crystalline powder with a characteristic faint odor [9] [15]. Multiple sources confirm the material exists in a divided solid state that readily mixes with water [9] [11]. The crystalline nature of the compound contributes to its stability and handling characteristics in pharmaceutical applications [12] [16].
The solubility profile of deprenyl hydrochloride demonstrates favorable characteristics across multiple solvent systems [8] [11]. In aqueous media, the compound exhibits high solubility with values exceeding 10 milligrams per milliliter in water [12] [16]. The phosphate-buffered saline solubility at physiological pH 7.2 reaches approximately 10 milligrams per milliliter [8] [11].
Organic solvent compatibility shows excellent dissolution properties, with the compound achieving 30 milligrams per milliliter solubility in dimethylformamide, dimethyl sulfoxide, and ethanol [8] [11]. These solubility characteristics facilitate various analytical and synthetic applications requiring organic media [8] [11]. The compound demonstrates miscibility with water, indicating complete dissolution under appropriate conditions [9] [15].
The melting point of deprenyl hydrochloride has been consistently reported across multiple analytical determinations [10] [12] [15]. The compound exhibits a melting point range of 141-145 degrees Celsius, with the most frequently cited range being 141-142 degrees Celsius [10] [12] [15]. This relatively narrow melting point range indicates high purity and crystalline uniformity [12] [30].
Thermal stability analysis reveals that the compound remains chemically stable under standard ambient conditions at room temperature [10] [11]. However, thermogravimetric analysis indicates apparent decomposition and sublimation occurring at 120 degrees Celsius [30]. The compound demonstrates stability when stored at recommended conditions, typically requiring storage at negative 20 degrees Celsius for extended periods [8] [11].
Ultraviolet-visible spectroscopy of deprenyl hydrochloride reveals distinct absorption characteristics useful for analytical determination [6] [23]. Spectrophotometric methods have identified maximum absorption wavelengths at 629 nanometers using oxidative coupling reactions and at 539 nanometers through metal chelation methods [6] [23]. High-performance liquid chromatography employs ultraviolet detection at 205 nanometers for routine analysis [24] [25].
Mass spectrometry analysis provides definitive structural confirmation through characteristic fragmentation patterns [30]. Gas chromatography-mass spectrometry reveals major peaks at mass-to-charge ratios of 97 (7%), 96 (100%), 91 (10%), 65 (4%), and 56 (14%) [30]. The base peak at mass-to-charge ratio 96 represents the primary fragmentation pathway [30].
Table 2: Physical Properties of Deprenyl Hydrochloride
Property | Value |
---|---|
Physical State | Crystalline solid |
Appearance | White crystalline powder |
Color | White |
Melting Point Range (°C) | 141-145 |
Solubility in Water (mg/mL) | >10 |
Solubility in Organic Solvents | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL |
pH (1% solution) | Not specified |
Stability | Stable under recommended storage conditions |
Amperometric detection methods demonstrate the compound's electrochemical activity with an oxidation potential of 0.9 volts [25]. This electrochemical property enables selective detection and quantification in biological matrices [25]. The amperometric response shows high specificity for the parent tertiary amine structure without interference from metabolites [25].
Table 3: Spectroscopic Properties of Deprenyl Hydrochloride
Technique | Characteristic |
---|---|
UV-Visible Spectroscopy | λmax at 629 nm (Method A), 539 nm (Method B) |
UV Detection (HPLC) | Detection at 205 nm |
Mass Spectrometry (GC-MS) | Major peaks: 97 (7%), 96 (100%), 91 (10%), 65 (4%), 56 (14%) m/z |
Amperometric Detection | Oxidation potential: 0.9 V |
Optical Activity | [α]²⁵/D -10.8°, c = 6.48 in H₂O (R-(-)-enantiomer) |
The R-(-)-enantiomer of deprenyl hydrochloride represents the therapeutically active stereoisomer with specific spatial arrangement [3] [12]. The absolute configuration follows the R designation according to Cahn-Ingold-Prelog priority rules, with the chiral center located at the α-carbon adjacent to the phenyl ring [2] [3]. This stereoisomer bears the CAS registry number 14611-52-0, distinguishing it from the S-(+)-enantiomer [3] [12].
The R-(-)-configuration exhibits distinct three-dimensional molecular geometry that influences its biological and chemical properties [3] [8]. Structural analysis confirms the (2R)-stereochemistry, as indicated by the International Chemical Identifier string and stereochemical descriptors [2] [3]. The specific spatial arrangement of substituents around the chiral center determines the compound's optical activity and biological selectivity [3] [13].
The R-(-)-enantiomer of deprenyl hydrochloride exhibits levorotatory optical activity, rotating plane-polarized light in the counterclockwise direction [12] [13]. This levorotatory behavior distinguishes it from dextrorotatory compounds that rotate light clockwise [13]. The levorotatory designation (-) in the compound name specifically indicates this counterclockwise rotation of polarized light [12] [13].
The levorotatory properties result from the asymmetric molecular structure and the specific spatial arrangement of electron-rich functional groups [13]. When plane-polarized light interacts with the chiral molecule, the electromagnetic field experiences asymmetric perturbation, resulting in rotation of the oscillation plane [13]. This optical activity serves as a definitive identifier for the R-(-)-enantiomer [12] [13].
Quantitative optical activity measurements for R-(-)-deprenyl hydrochloride have been precisely determined under standardized conditions [12]. The specific rotation value, denoted as [α]²⁵/D, equals -10.8 degrees when measured at 25 degrees Celsius using the sodium D-line (589 nanometers) as the light source [12]. These measurements were conducted at a concentration of 6.48 grams per 100 milliliters in water [12].
The negative specific rotation value confirms the levorotatory nature of the R-(-)-enantiomer [12] [13]. This measurement represents the intrinsic optical activity of the pure enantiomer under standardized analytical conditions [13]. The magnitude of rotation provides quantitative assessment of enantiomeric purity and serves as a critical quality control parameter [12] [13].
The terminal acetylenic group in deprenyl hydrochloride represents a distinctive structural feature characterized by a carbon-carbon triple bond [14] [19] [20]. This acetylenic functionality consists of a propargyl group (C≡C-H) that forms part of the N-propargyl substituent [17] [19]. The terminal acetylene exhibits a linear geometry with a bond angle of 180 degrees and a carbon-carbon bond length of approximately 1.20 Angstroms [19] [29].
The acetylenic group demonstrates remarkable chemical stability under normal conditions, contrary to the general reactivity associated with triple bonds [19]. Studies on related propargyl-linked compounds indicate that the terminal acetylene remains chemically stable in water, simulated gastric fluid, and simulated intestinal fluid for extended periods [19]. The unique geometry and steric environment of the alkyne contribute significantly to the compound's overall molecular architecture [19].
The terminal acetylenic carbon exhibits sp hybridization, resulting in a linear molecular geometry that influences the compound's conformational flexibility [19] [29]. This structural feature enables the molecule to adopt specific three-dimensional conformations that are critical for its biological activity [19]. The acetylenic group serves as a rigid linker that maintains precise spatial relationships between other functional groups [19].
The N-methyl-N-propargyl functionality represents a critical structural component that defines the tertiary amine character of deprenyl hydrochloride [14] [17] [18]. This functional group consists of a nitrogen atom bearing both a methyl group and a propargyl substituent, creating a tertiary amine with specific steric and electronic properties [17] [18]. The nitrogen atom adopts sp³ hybridization, resulting in a tetrahedral geometry around the amine center [17].
The propargyl substituent (N-CH₂-C≡C-H) provides a unique structural motif that distinguishes deprenyl from other phenethylamine derivatives [17] [18]. This N-propargyl group contributes to the compound's selectivity and binding characteristics through its distinctive steric requirements [17] [18]. The combination of the methyl and propargyl substituents creates a sterically hindered tertiary amine that influences the molecule's overall conformation [17].
Irritant